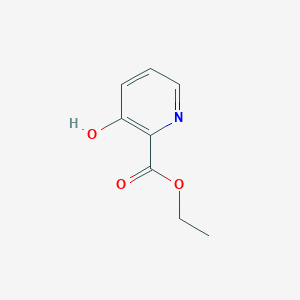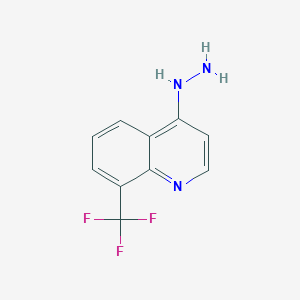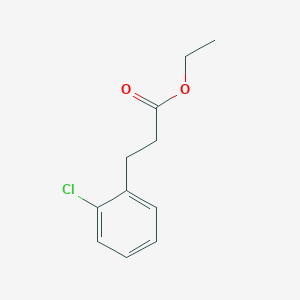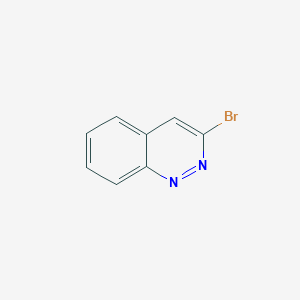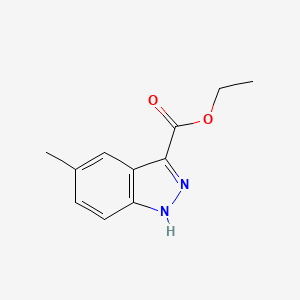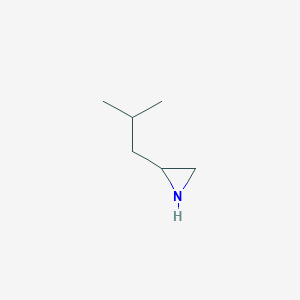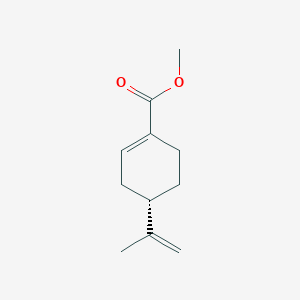
Methyl perillate
Übersicht
Beschreibung
Methyl perillate is a highly functionalized plant compound that can be used as a precursor for the commodity chemical terephthalic acid . It is a monoterpenoid that occurs in the plant species Salvia dorisiana .
Synthesis Analysis
Methyl perillate can be produced on a large scale by fermentation in microorganisms . Its precursors, limonene and perillic acid (PA), can be obtained using microbial systems .Molecular Structure Analysis
Methyl perillate carries an unsaturated six-membered ring, is functionalized at the para position, and has an acid group at the C7 position .Chemical Reactions Analysis
Methyl perillate can be converted to terephthalic acid in a mild conversion process, using dehydrogenation and oxidation reactions . During methylation, a by-product, 8-methoxy-methyl perillate (MMPA), is formed .Physical And Chemical Properties Analysis
Methyl perillate has an empirical formula of C11H16O2 and a molecular weight of 180.24 . Its refractive index is 1.491 (lit.), boiling point is 68-72 °C/0.04 mmHg (lit.), and density is 0.999 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity
Methyl perillate and its derivatives have been studied for their potential anti-proliferative effects on cancer cells. In a study by Ma Jua, a series of perillic acid methyl ester derivatives were synthesized and tested for their inhibitory effects on tumor cell growth. These compounds, including methyl perillate, showed enhanced tumor cell growth inhibitory activity compared to perillic acid methyl ester alone (Ma Jua, 2014).
Mosquito Management
Research by N. Tabanca et al. explored the use of green and red Perilla frutescens essential oils for mosquito management. The study identified methyl perillate as one of the compounds with deterrent and larvicidal activity against the mosquito Aedes aegypti. Methyl perillate was found to be the most toxic compound to A. aegypti larvae among the tested compounds, suggesting potential as a biodegradable mosquito control agent (N. Tabanca et al., 2015).
Lipoxygenase Inhibition
In a study investigating the effects of compounds from defatted perilla seed on lipoxygenase activities, methyl ester derivatives of rosmarinic acid, a compound related to methyl perillate, were identified. These compounds showed inhibitory activity against lipoxygenases, indicating potential applications in preventing allergic hyper-reactivity and inflammatory responses (Hiroyo Yamamoto et al., 1998).
Metabolite Accumulation in Plants
A study by Jinhu Ma et al. reported the effects of methyl 3-(4-hydroxyphenyl) propionate, a compound structurally similar to methyl perillate, on plant growth and secondary metabolite accumulation in Perilla frutescens. The findings suggested that the application of such compounds could be a strategy for enhancing the medicinal properties of plants (Jinhu Ma et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential to exploit plant compounds that are less abundant, but functionally resemble commodity chemicals more closely, opens up new possibilities for future applications . The identification of compounds that carry appropriate functionalization and the development of sustainable procedures to convert them into bio-based building blocks may have high potential for future applications .
Eigenschaften
IUPAC Name |
methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLJZJUVKEVCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556781 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perillate | |
CAS RN |
26460-67-3 | |
| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



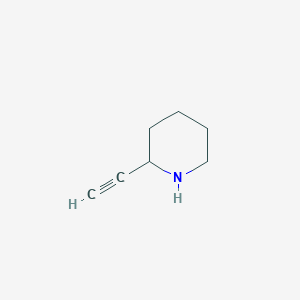
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
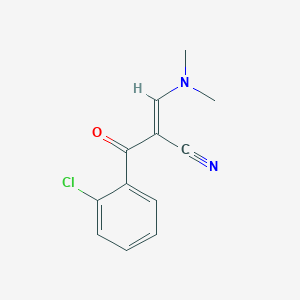
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
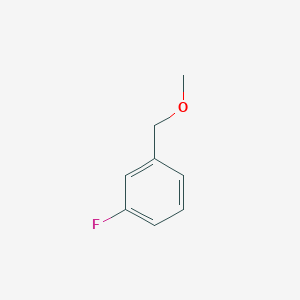
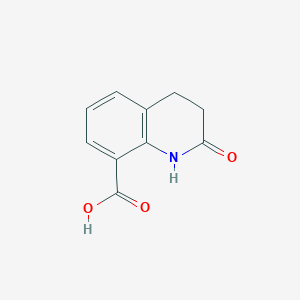
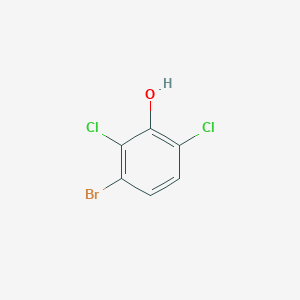
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
